({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine
Description
Properties
IUPAC Name |
1-(6-bromo-8-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3/c1-8-4-9(12)6-15-10(7-14(2)3)5-13-11(8)15/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRBNWBLFYLWOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC=C2CN(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview:
This method involves constructing the imidazo[1,2-a]pyridine core through heterocyclic ring formation, followed by selective bromination at the 6-position and methylation at the 8-position.
Step-by-step process:
Step 1: Preparation of the imidazo[1,2-a]pyridine core
Starting from 2-aminopyridine derivatives, a cyclization reaction with suitable aldehydes or ketones (e.g., formyl compounds) under acidic or basic conditions facilitates the formation of the imidazo ring system.Step 2: Selective Bromination at the 6-position
Bromination is achieved using N-bromosuccinimide (NBS) in a controlled solvent like acetonitrile or dichloromethane, under mild conditions to avoid over-bromination. The regioselectivity is directed by the electronic properties of the heterocycle, favoring substitution at the 6-position.Step 3: Methylation at the 8-position
The methyl group is introduced via electrophilic methylation, often employing methyl iodide (MeI) or dimethyl sulfate in the presence of a base such as potassium carbonate in polar aprotic solvents like DMF or acetonitrile.
Research findings:
Patents disclose that such heterocyclic syntheses are optimized for high yield and scalability, with process conditions tailored to minimize side reactions and maximize regioselectivity.
Methylation of the Brominated Intermediate Using Organometallic Reagents
Overview:
This approach involves the formation of a brominated heterocycle followed by a carbon–carbon bond-forming reaction with methyl zinc reagents, catalyzed by nickel or palladium catalysts.
Step-by-step process:
Step 1: Preparation of the brominated heterocycle
As described above, bromination at the 6-position yields the key intermediate.Step 2: Methylation via organozinc reagents
The brominated compound reacts with methyl zinc (MeZn) or methyl zinc salts in the presence of a nickel catalyst (e.g., NiCl₂) at controlled temperatures. This facilitates a cross-coupling reaction, replacing the bromine with a methyl group.Step 3: Hydrolysis and purification
The resulting methylated heterocycle is hydrolyzed under acidic conditions to remove any directing groups or protecting groups, yielding the target compound.
Research findings:
Patent WO 2018/005586 emphasizes the efficiency of nickel-catalyzed methylation, providing high yields and process scalability without employing palladium catalysts, thus reducing costs and environmental impact.
One-Pot Multi-step Synthesis with Intermediate Isolation
Overview:
This method combines heterocycle formation, halogenation, and methylation in a streamlined process, reducing purification steps.
Stepwise outline:
Step 1: Heterocycle synthesis from suitable precursors (e.g., 2-aminopyridine derivatives) under cyclization conditions.
Step 2: In situ bromination using NBS or other brominating agents directly in the reaction mixture.
Step 3: Methylation using methylating agents such as methyl iodide or dimethyl sulfate, often in the presence of a base like potassium carbonate, under reflux conditions.
Step 4: Purification via chromatography or recrystallization to obtain the pure target compound.
Research findings:
This integrated approach enhances overall yield, reduces reaction time, and simplifies purification, making it attractive for large-scale manufacturing.
Notes on Reaction Conditions and Solvent Choices
| Aspect | Typical Conditions | Notes |
|---|---|---|
| Solvent | Acetonitrile, dichloromethane, DMF, or tetrahydrofuran (THF) | Polar aprotic solvents favored for nucleophilic substitutions and cross-couplings |
| Bromination reagent | N-bromosuccinimide (NBS) | Selective for aromatic and heterocyclic bromination |
| Methylation reagent | Methyl iodide, dimethyl sulfate | High reactivity; dimethyl sulfate is cost-effective but toxic |
| Catalyst | Nickel catalysts (e.g., NiCl₂), sometimes Pd-based catalysts | Nickel preferred for cost and environmental reasons |
| Temperature | 0°C to reflux, depending on step | Controlled to prevent over-bromination or side reactions |
Research and Patent Data Summary
| Source | Key Findings | Advantages | Limitations |
|---|---|---|---|
| Patent WO 2018/005586 | Describes a scalable synthesis involving heterocyclic formation, bromination, and methylation with high yields | High yield, scalable, cost-effective, avoids palladium catalysts | Requires multiple steps, careful control of regioselectivity |
| Patent WO 2016/139677 | Emphasizes methylation using methyl zinc reagents with nickel catalysis; includes intermediate handling | High selectivity, environmentally friendly | Requires organometallic reagents handling expertise |
| General Literature | Heterocyclic synthesis via cyclization and halogenation | Well-established protocols, adaptable | Potential over-bromination, need for regioselectivity control |
Chemical Reactions Analysis
Types of Reactions
({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Halogenation: Bromine or iodine in the presence of a base such as sodium methoxide.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential therapeutic applications. Its imidazo[1,2-a]pyridine structure is known for exhibiting biological activity against various diseases.
Potential Therapeutic Uses :
- Anticancer Activity : Studies have indicated that compounds with similar structures can inhibit cancer cell proliferation by interfering with DNA synthesis and repair mechanisms. Research into ({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine may reveal similar properties.
- Antimicrobial Properties : The compound's ability to disrupt microbial cell membranes or inhibit essential enzymes could be significant in developing new antibiotics or antifungal agents.
Biochemical Research
The compound is used as a tool in biochemical assays to study enzyme interactions and cellular processes. Its specific binding affinity to certain receptors can help elucidate mechanisms of action for various biological pathways.
Applications Include :
- Enzyme Inhibition Studies : It can serve as an inhibitor in assays designed to investigate enzyme kinetics and inhibition mechanisms.
- Cell Signaling Pathway Analysis : The compound may be used to probe signaling pathways involved in cell growth and differentiation.
Synthetic Chemistry
In synthetic organic chemistry, this compound can act as a versatile building block for synthesizing more complex molecules.
Use Cases :
- Synthesis of Novel Heterocycles : The compound can be modified or reacted with other reagents to produce new heterocyclic compounds with potentially useful properties.
- Functionalization of Drug Candidates : It can be employed in the modification of existing drug candidates to enhance their efficacy or reduce side effects.
Case Studies
Several research studies have documented the applications and effects of related compounds, providing insights into the potential uses of this compound:
Mechanism of Action
The mechanism of action of ({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine involves its interaction with specific molecular targets. For instance, in the context of tuberculosis, it has been shown to inhibit key enzymes involved in the bacterial cell wall synthesis, leading to the death of the bacteria . The exact molecular pathways and targets can vary depending on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Substituent Positioning and Functional Group Variations
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to purines. Below is a comparison with structurally related analogs (Table 1):
Key Observations :
- The target compound uniquely combines bromine (electron-withdrawing) at C6 with a methyl group (electron-donating) at C8, creating a polarized core. The dimethylaminomethyl group at C3 enhances solubility compared to analogs with bulky aryl or alkynyl groups .
- Compound 23 and 24 feature amino groups at C8, which are absent in the target compound. These amines are critical for hydrogen-bonding interactions in biological targets .
- Compound 25 shares the 6-bromo substituent but lacks the dimethylaminomethyl group, instead prioritizing a carbamate-protected amine at C8 for synthetic versatility .
Physicochemical and Predicted Properties
The target compound’s collision cross-section (CCS) values (153.9–158.9 Ų) suggest a compact structure compared to larger analogs like 23 and 24, which likely exhibit higher CCS due to extended aryl/alkynyl groups .
Biological Activity
The compound ({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities, including anti-cancer and anti-bacterial properties. This article reviews the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₄BrN₃
- Molecular Weight : 284.17 g/mol
Biological Activity Overview
The biological activity of the compound has been explored primarily in the context of its potential as an anti-cancer agent and its effects on cellular processes.
Anti-Cancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anti-cancer properties. A study focusing on similar compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression through modulation of specific signaling pathways.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HeLa | 5.4 | Apoptosis induction via caspase activation | |
| MCF-7 | 4.8 | Cell cycle arrest at G2/M phase | |
| A549 | 6.0 | Inhibition of PI3K/Akt signaling pathway |
Anti-Bacterial Activity
The compound's structural similarity to other imidazo derivatives suggests potential antibacterial activity. Recent findings indicate that certain imidazo[1,2-a]pyridine compounds have shown effectiveness against Gram-positive bacteria by targeting bacterial cell division mechanisms.
Case Studies and Research Findings
Several studies have investigated the biological properties of related compounds, providing insights into the potential activity of this compound.
- Study on Antimicrobial Activity :
- Cytotoxicity Assessment :
- Mechanistic Insights :
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
